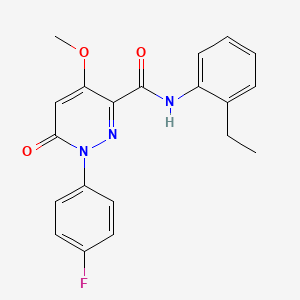
N-(2-éthylphényl)-1-(4-fluorophényl)-4-méthoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
La structure unique du composé suggère des applications pharmaceutiques potentielles. Les chercheurs explorent ses interactions avec des cibles biologiques, telles que les enzymes ou les récepteurs, afin de concevoir de nouveaux médicaments. En modifiant des groupes fonctionnels spécifiques, ils peuvent optimiser l’affinité de liaison, la sélectivité et la pharmacocinétique. L’étude de ses effets sur les voies cellulaires pourrait conduire à de nouveaux traitements pour des maladies telles que le cancer, l’inflammation ou les maladies neurodégénératives .
Activité Biologique
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its CAS number 1001944-52-0, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H18FN3O3
- Molecular Weight : 367.3736 g/mol
- SMILES Notation : COc1cc(=O)n(nc1C(=O)Nc1ccccc1CC)c1ccc(cc1)F
Pharmacological Profile
Research has indicated that this compound exhibits a range of biological activities, particularly in the realm of cancer treatment and enzyme inhibition.
Antitumor Activity
One study highlighted the effectiveness of related compounds in inhibiting Met kinase activity, which is crucial in cancer cell proliferation. Substituted derivatives demonstrated substantial tumor stasis in xenograft models, suggesting that N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide may have similar potential due to structural similarities .
The compound acts as a selective inhibitor for specific kinases involved in tumor growth. The presence of the fluorine atom and the methoxy group enhances its binding affinity to target enzymes, potentially increasing its efficacy against various cancer types.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its analogs:
- In Vivo Efficacy : A study reported that an analog of this compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This emphasizes the compound's potential for therapeutic application in oncology.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the pyridazine ring significantly affect both potency and selectivity against target kinases. For instance, substituents at the 3-position improved enzyme potency, while those at the 4-position enhanced solubility .
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-3-13-6-4-5-7-16(13)22-20(26)19-17(27-2)12-18(25)24(23-19)15-10-8-14(21)9-11-15/h4-12H,3H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSAOVBIYBXMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














